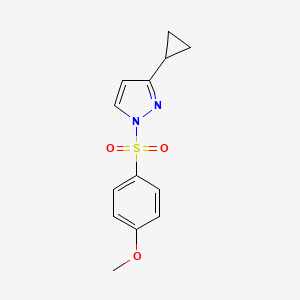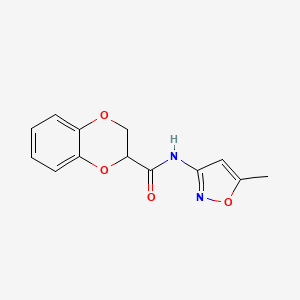
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is a chemical compound with a complex structure that embodies multiple functional groups, including a furan ring, an oxadiazole ring, a thiazole ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide typically involves multi-step reactions. A common method starts with the preparation of the individual components:
Furan-2-yl methanol: is converted to the corresponding aldehyde through oxidation.
1,2,4-Oxadiazole: ring formation is achieved through the cyclization of suitable hydrazides.
2-Methylthiazole-4-carboxylic acid: is synthesized via cyclization reactions.
These intermediates are then combined in a sequence of reactions involving amide bond formation, cyclization, and various purification steps to yield the final compound.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using high-throughput methods with optimized reaction conditions to maximize yield and purity. These methods involve:
Continuous flow reactors to facilitate reactions under controlled conditions.
Use of catalysts to increase reaction efficiency.
Advanced purification techniques like chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions at the furan ring, leading to ring-opening products.
Reduction: : The compound can be reduced at various functional groups, affecting the oxadiazole or thiazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate .
Reducing agents like sodium borohydride .
Substitution reactions often require halogenated solvents and Lewis acids .
Major Products Formed
Oxidation can yield furan-2-aldehyde derivatives .
Reduction may result in dihydro-1,2,4-oxadiazole derivatives.
Substitution can lead to various halogenated phenyl or thiazole derivatives .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as a precursor for synthesizing other complex molecules. It is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Biologically, N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide is investigated for its potential antimicrobial and antifungal properties due to the presence of oxadiazole and thiazole rings.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows interactions with various biological targets, making it a candidate for drug development.
Industry: Industrially, it finds applications in material sciences for developing new materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound's oxadiazole and thiazole rings enable binding to enzymes and receptors, affecting their activity. For example, it can inhibit microbial enzyme systems, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds such as N-phenyl-2-methylthiazole-4-carboxamide and 2-furyl-1,2,4-oxadiazole derivatives , N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methylthiazole-4-carboxamide stands out due to its combined presence of three heterocyclic rings. This unique combination imparts a distinct set of properties, making it more versatile in its applications.
Some similar compounds include:
N-phenyl-2-methylthiazole-4-carboxamide: .
2-Furyl-1,2,4-oxadiazole: derivatives.
2-Methylthiazole: derivatives with various substitutions.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable subject for research and development.
Propriétés
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-19-14(10-26-11)18(23)20-13-6-3-2-5-12(13)9-16-21-17(22-25-16)15-7-4-8-24-15/h2-8,10H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZJQTWDFAGNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)

![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564933.png)





![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2564943.png)
![6-(4-chlorophenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2564945.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2564946.png)
